Gue1654
Overview
Description
Gue 1654 is a synthetic organic compound known for its role as a modulator of oxoeicosanoid receptor 1 (OXE-R). It selectively inhibits the G beta gamma signaling pathway upon activation of the G alpha i-beta gamma heterotrimer by OXE-R
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gue 1654 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzo[1,2-d4,3-d’]bisthiazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methylthio group: This step is achieved through a nucleophilic substitution reaction.
Attachment of the phenylbenzeneacetamide moiety: This is done via an amide coupling reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of Gue 1654 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to maximize the efficiency of each step.
Purification methods: Techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Gue 1654 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Leads to the formation of oxidized derivatives of Gue 1654.
Reduction: Results in reduced forms of the compound.
Substitution: Produces substituted derivatives with different functional groups.
Scientific Research Applications
Gue 1654 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the signaling pathways involving oxoeicosanoid receptor 1.
Biology: Helps in understanding the role of G beta gamma signaling in various biological processes.
Medicine: Potential therapeutic applications in conditions involving dysregulated G beta gamma signaling.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Gue 1654 exerts its effects by selectively inhibiting the G beta gamma signaling pathway upon activation of the G alpha i-beta gamma heterotrimer by oxoeicosanoid receptor 1. This inhibition prevents the opening of G protein-coupled inwardly-rectifying potassium channels in HEK293 cells . The molecular targets involved include the G beta gamma subunits and the oxoeicosanoid receptor 1 .
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBDFMYJABXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397290-30-1 | |
Record name | 397290-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gue1654 interact with its target, the 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXE-R), and what are the downstream effects of this interaction?
A1: this compound acts as a biased antagonist of OXE-R. [, ] Instead of completely blocking the receptor, it selectively inhibits specific signaling pathways. While traditional OXE-R antagonists block both Gαi and Gβγ signaling, this compound specifically prevents Gβγ signaling without affecting Gαi-related pathways. [, ] This selective inhibition leads to the blockage of β-arrestin2 recruitment, a key step in OXE-R activation. [] Consequently, various 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)-triggered functions in leukocytes are inhibited, including:
- Reduced ERK1/2 phosphorylation in eosinophils and neutrophils []
- Suppression of CD11b/CD18 integrin activation []
- Inhibition of oxidative burst []
- Prevention of actin polymerization []
- Disruption of leukocyte interaction with endothelial cells []
- Blockage of 5-oxo-ETE-induced Ca2+ flux and chemotaxis in monocytes []
Q2: What is the impact of this compound on leukocyte activation and its potential implications for treating inflammatory diseases?
A2: this compound effectively inhibits the activation of key leukocytes involved in inflammation: neutrophils, eosinophils, and monocytes. [] By preventing 5-oxo-ETE-mediated activation of these cells, this compound disrupts crucial inflammatory processes. This suggests its potential as a therapeutic agent for inflammatory diseases characterized by excessive or dysregulated leukocyte activity, such as acute lung injury. []
Q3: Can you elaborate on the research demonstrating this compound's protective effects in a model of acute lung injury?
A3: A study utilized an in vitro model to investigate the impact of red blood cell-derived lipids, specifically 5-oxo-ETE and 5(S)-hydroxy6,8,11,14-eicosatetraenoic acid (5-HETE), on lung epithelial and endothelial cells. [] These lipids, known to be elevated in conditions like transfusion-related acute lung injury (TRALI), induced cytotoxicity, apoptosis, and inflammation in the lung cells. Treatment with this compound effectively inhibited these detrimental effects, highlighting its potential to protect lung tissues from injury mediated by these specific lipids. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.